molecular formula C8H16N2O4S B12128356 1-[(1,1-Dioxo-1lambda6-thiolan-3-yl)methyl]-3-(2-hydroxyethyl)urea

1-[(1,1-Dioxo-1lambda6-thiolan-3-yl)methyl]-3-(2-hydroxyethyl)urea

Cat. No.: B12128356
M. Wt: 236.29 g/mol
InChI Key: LRUSXARWEHMPIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1,1-Dioxo-1lambda6-thiolan-3-yl)methyl]-3-(2-hydroxyethyl)urea is a chemical compound with a unique structure that includes a thiolane ring, a urea moiety, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1,1-Dioxo-1lambda6-thiolan-3-yl)methyl]-3-(2-hydroxyethyl)urea typically involves the reaction of a thiolane derivative with a urea derivative under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions: 1-[(1,1-Dioxo-1lambda6-thiolan-3-yl)methyl]-3-(2-hydroxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

1-[(1,1-Dioxo-1lambda6-thiolan-3-yl)methyl]-3-(2-hydroxyethyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(1,1-Dioxo-1lambda6-thiolan-3-yl)methyl]-3-(2-hydroxyethyl)urea involves its interaction with specific molecular targets. The thiolane ring and urea moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The hydroxyethyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

  • 2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide hydrochloride
  • (1,1-dioxo-1lambda6-thiolan-3-yl)methanesulfonyl chloride
  • 1,1-dioxo-1lambda6-thiolan-3-yl 2-chloroacetate

Uniqueness: 1-[(1,1-Dioxo-1lambda6-thiolan-3-yl)methyl]-3-(2-hydroxyethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyethyl group provides additional reactivity and solubility compared to similar compounds.

Properties

Molecular Formula

C8H16N2O4S

Molecular Weight

236.29 g/mol

IUPAC Name

1-[(1,1-dioxothiolan-3-yl)methyl]-3-(2-hydroxyethyl)urea

InChI

InChI=1S/C8H16N2O4S/c11-3-2-9-8(12)10-5-7-1-4-15(13,14)6-7/h7,11H,1-6H2,(H2,9,10,12)

InChI Key

LRUSXARWEHMPIC-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1CNC(=O)NCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.